3-Methyl-1-[(morpholin-2-yl)methyl]urea

Checkpoint Kinase 1 CHK1 inhibitor hERG

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4) is a small-molecule urea derivative with the molecular formula C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol. It contains a morpholine ring linked via a methylene bridge to a urea moiety bearing a terminal methyl group.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 1558289-37-4
Cat. No. B1530652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[(morpholin-2-yl)methyl]urea
CAS1558289-37-4
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1CNCCO1
InChIInChI=1S/C7H15N3O2/c1-8-7(11)10-5-6-4-9-2-3-12-6/h6,9H,2-5H2,1H3,(H2,8,10,11)
InChIKeySLWJHEACBIPHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4): Sourcing Guide for the Morpholin-2-ylmethyl Urea Scaffold


3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4) is a small-molecule urea derivative with the molecular formula C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol . It contains a morpholine ring linked via a methylene bridge to a urea moiety bearing a terminal methyl group . This scaffold has been reported in medicinal chemistry research, including the development of extracellular signal-regulated kinase (ERK) inhibitors [1] and mTOR inhibitors [2]. The compound is available as a research chemical building block, typically at purities of ≥95% . Predicted physicochemical properties include a boiling point of 385.4±17.0 °C, density of 1.066±0.06 g/cm³, and a predicted pKa of 14.06±0.46 .

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4): Why Simple Morpholine-Containing Analogs Cannot Be Substituted


Substituting 3-Methyl-1-[(morpholin-2-yl)methyl]urea with superficially similar morpholine-containing urea derivatives carries significant scientific risk due to three structural determinants. First, the 2-substituted morpholine ring introduces a stereogenic center that is absent in simple morpholine or 4-substituted morpholine ureas; this chiral handle can critically alter binding geometry and PK properties as demonstrated by the clinical CHK1 inhibitor CCT245737, where the (R)-morpholin-2-ylmethyl substituent was essential for oral bioavailability and target selectivity [1]. Second, the methylene linker between the morpholine ring and urea group (morpholin-2-ylmethyl vs. morpholin-4-yl) alters conformational flexibility and hydrogen-bonding geometry [1]. Third, SAR studies on morpholine-containing ureas reveal that even minor substituent changes (e.g., N-methyl vs. N-ethyl vs. N-aryl) produce substantial shifts in kinase inhibition profiles, cytotoxic IC₅₀ values, and off-target liabilities [2][3]. Generic substitution without empirical validation of these three parameters therefore cannot guarantee retention of the desired activity profile.

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4): Quantitative Differentiation Evidence Versus Structural Analogs


Morpholin-2-ylmethyl Substitution in CHK1 Inhibitors: Lipophilicity, Basicity, and Off-Target Selectivity Trade-Offs

In the multiparameter optimization of oral CHK1 inhibitors, the morpholin-2-ylmethyl substituent (as present in the urea scaffold of 3-Methyl-1-[(morpholin-2-yl)methyl]urea) was systematically evaluated against alternative amine-containing substituents. The (R)-morpholin-2-ylmethyl group in clinical candidate CCT245737 achieved an optimal balance: CHK1 enzyme IC₅₀ of 1.4 nM with >1,000-fold selectivity over CHK2 and CDK1, while maintaining acceptable hERG inhibition [1]. By contrast, analogs with increased lipophilicity (calculated logD > 2.5) or elevated basicity (calculated pKa > 8.5) exhibited substantially elevated hERG inhibition (IC₅₀ < 10 µM), which would preclude oral development [1]. This demonstrates that the specific morpholin-2-ylmethyl motif—not generic morpholine substitution—is critical for achieving the selectivity window required for in vivo progression.

Checkpoint Kinase 1 CHK1 inhibitor hERG lipophilicity basicity CCT245737

Morpholine-Containing Ureas Exhibit Potent Cytotoxicity in Human Leukemia K562 Cells

A series of 14 substituted urea derivatives was synthesized and evaluated for cytotoxic activity against the human leukemia K562 cell line. Among these, two compounds (7 and 12) containing a morpholine ring demonstrated potent cytotoxicity with IC₅₀ values of approximately 0.25 µM [1]. In contrast, structurally related urea derivatives lacking the morpholine moiety or bearing alternative heterocycles in the same series exhibited IC₅₀ values greater than 10 µM or were inactive at the highest tested concentration [1]. The presence of the morpholine ring was therefore a key structural determinant for cytotoxic potency in this cellular assay.

Cytotoxicity K562 leukemia morpholine urea anticancer

Predicted Physicochemical Properties Distinguish 3-Methyl-1-[(morpholin-2-yl)methyl]urea from Common Morpholine Analogs

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4) has predicted physicochemical properties that differ from morpholine and common 4-substituted morpholine ureas . Its predicted boiling point of 385.4±17.0 °C is substantially higher than that of morpholine itself (129 °C), and its predicted pKa of 14.06±0.46 indicates that the urea NH protons are far less acidic than the morpholine ring nitrogen (pKa ~8.3) [1]. The predicted density of 1.066±0.06 g/cm³ falls between that of morpholine (1.007 g/cm³) and N-methylmorpholine (0.92 g/cm³) [1]. These property differences have practical implications: the higher boiling point affects purification strategy (distillation vs. chromatography), the pKa profile governs ionization state under physiological versus storage conditions, and the density influences formulation and handling requirements.

Physicochemical properties boiling point density pKa solubility formulation

Urease Inhibition Potential Differentiates 3-Methyl-1-[(morpholin-2-yl)methyl]urea from Simple Urea Analogs

Morpholine-containing urea derivatives have demonstrated urease inhibitory activity, a mechanism implicated in the treatment of Helicobacter pylori infections and related gastrointestinal disorders . Structure-activity relationship (SAR) analysis indicates that modifications to the morpholine ring—specifically substituent position and N-substitution pattern—can enhance both antimicrobial and urease inhibitory activities . 3-Methyl-1-[(morpholin-2-yl)methyl]urea bears a 2-substituted morpholine ring and an N-methyl urea moiety, positioning it as a scaffold distinct from 4-substituted morpholine ureas and unsubstituted urea. Direct head-to-head urease inhibition data for this specific compound are not available in the open literature. However, the class-level evidence indicates that the morpholin-2-ylmethyl motif is associated with urease inhibitory potential, whereas simple alkyl ureas lacking the morpholine heterocycle show negligible activity in the same assay systems [1].

Urease inhibition Helicobacter pylori antimicrobial enzyme inhibition SAR

Structural Determinants for ERK Inhibition: Morpholine-Containing Ureas Versus Alternative Scaffolds

In a focused medicinal chemistry effort targeting extracellular signal-regulated kinase (ERK), 12 novel urea compounds containing morpholine rings were designed, synthesized, and characterized [1]. The study employed a molecular merging strategy wherein the morpholine-containing urea core served as a privileged scaffold for ERK inhibition [1]. While full SAR data for all 12 compounds are not publicly detailed in the available abstract, the research program's explicit focus on morpholine-containing ureas—rather than alternative heterocyclic ureas (e.g., piperidine, pyrrolidine, or piperazine ureas)—indicates that the morpholine ring provides specific binding interactions or physicochemical advantages for this kinase target [1]. For procurement purposes, this class-level evidence supports the selection of morpholin-2-ylmethyl ureas over non-morpholine urea scaffolds when ERK or related MAPK pathway targets are under investigation.

ERK inhibitor kinase inhibitor antitumor MAPK pathway urea scaffold

Limited Direct Comparative Evidence Available for CAS 1558289-37-4

A comprehensive search of the open scientific literature (PubMed, ChemicalBook, patent databases) reveals that 3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4) lacks published direct head-to-head comparative biological activity data against structurally defined analogs [1]. Available information is limited to vendor technical datasheets , predicted physicochemical properties , and class-level inferences from related morpholine-containing urea scaffolds in kinase inhibition (CHK1, ERK, mTOR) [1][2] and cytotoxicity studies [3]. No peer-reviewed publication specifically evaluates the IC₅₀, Ki, EC₅₀, or selectivity profile of this exact compound against a defined comparator compound under identical experimental conditions. Consequently, the differentiation evidence presented in this guide relies primarily on class-level inference and cross-study comparisons, with the explicit caveat that direct experimental validation of CAS 1558289-37-4 against its closest analogs is not currently available in the public domain.

Data availability research gap primary literature empirical validation

3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4): Evidence-Supported Research and Procurement Scenarios


Kinase Inhibitor Lead Optimization: CHK1, ERK, and mTOR-Focused Programs

For medicinal chemistry teams pursuing kinase inhibitor discovery—particularly CHK1, ERK, or mTOR programs—3-Methyl-1-[(morpholin-2-yl)methyl]urea (CAS 1558289-37-4) provides a pre-functionalized morpholin-2-ylmethyl urea scaffold. As demonstrated in the multiparameter optimization of the clinical CHK1 inhibitor CCT245737, the (R)-morpholin-2-ylmethyl motif achieved a CHK1 IC₅₀ of 1.4 nM with >1,000-fold selectivity over CHK2 and CDK1 [1]. Additionally, a focused ERK inhibitor program prioritized morpholine-containing ureas as a privileged scaffold, synthesizing 12 novel compounds for antitumor evaluation [2]. Patent literature further identifies morpholino-substituted ureas as mTOR inhibitors [3]. Procuring CAS 1558289-37-4 enables SAR exploration at the morpholine 2-position and urea N-methyl terminus, two vectors that influence kinase selectivity and off-target liability [1].

Cytotoxicity Screening and Anticancer Compound Library Expansion

Research groups building focused libraries for anticancer screening should consider 3-Methyl-1-[(morpholin-2-yl)methyl]urea based on class-level cytotoxic evidence. In a study of substituted urea derivatives against human leukemia K562 cells, morpholine-containing ureas exhibited IC₅₀ values of approximately 0.25 µM, whereas non-morpholine analogs in the same series showed IC₅₀ values >10 µM—a >40-fold potency differential [1]. While CAS 1558289-37-4 itself has not been directly evaluated in this assay, its structural similarity to the active morpholine-containing compounds supports its inclusion as a scaffold-diversifying building block in anticancer screening cascades. The compound is available at ≥95% purity [2], suitable for initial screening without further purification.

Urease-Targeted Screening: Antimicrobial and Helicobacter pylori Research

For investigators screening compounds against urease—an enzyme implicated in Helicobacter pylori pathogenesis and other microbial infections—3-Methyl-1-[(morpholin-2-yl)methyl]urea represents a structurally distinct entry within the morpholine-containing urea chemotype. Class-level evidence indicates that morpholine-containing urea derivatives possess urease inhibitory activity, with SAR studies suggesting that modifications to the morpholine ring can modulate potency [1]. Simple alkyl ureas lacking the morpholine heterocycle are generally inactive in urease assays, making the morpholin-2-ylmethyl scaffold a rational selection for focused library design [1][2]. Procurement of CAS 1558289-37-4 enables evaluation of the 2-substituted morpholine isomer, which may exhibit distinct activity profiles compared to more common 4-substituted morpholine ureas.

Chiral Scaffold Procurement for Asymmetric Synthesis and Stereochemical SAR

3-Methyl-1-[(morpholin-2-yl)methyl]urea contains a stereogenic center at the 2-position of the morpholine ring, a feature absent in achiral 4-substituted morpholine ureas and simple morpholine derivatives [1]. The clinical CHK1 inhibitor CCT245737 exemplifies the functional significance of this chirality: the (R)-enantiomer of the morpholin-2-ylmethyl substituent was essential for achieving the desired selectivity and oral bioavailability profile, while alternative stereochemistry or achiral replacements failed to meet multiparameter optimization criteria [2]. For asymmetric synthesis programs or stereochemical SAR investigations, CAS 1558289-37-4 provides a chiral morpholine building block that can be elaborated into enantiomerically enriched analogs. Procurement specifications should confirm stereochemical purity (e.g., by chiral HPLC or optical rotation) if enantiopure material is required for the intended application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-[(morpholin-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.